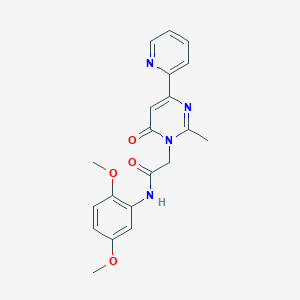

N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C20H20N4O4 and its molecular weight is 380.404. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H20N4O4, with a molecular weight of 380.4 g/mol. Its structure features a pyrimidine moiety substituted with a dimethoxyphenyl group and a pyridine ring, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H20N4O4 |

| Molecular Weight | 380.4 g/mol |

| CAS Number | 1251605-12-5 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the central nervous system. It is believed to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are crucial for mood regulation and cognitive functions .

Antidepressant Activity

Research indicates that compounds with similar structures exhibit antidepressant properties. The modulation of monoamine neurotransmitters suggests that this compound may also possess antidepressant effects .

Anticancer Properties

Studies have shown that related pyrimidine derivatives can inhibit cancer cell proliferation. For instance, compounds targeting dihydrofolate reductase (DHFR) have demonstrated significant antitumor activity in various cancer models . The potential of this compound as an anticancer agent warrants further investigation.

Case Studies and Research Findings

- Antitumor Activity : A study on pyrimidine derivatives revealed that modifications on the pyridine ring could enhance anticancer efficacy. Compounds with similar structural motifs showed promising results against melanoma and urothelial cancers .

- Neurotransmitter Modulation : In vitro studies indicated that related compounds significantly influenced serotonin levels in neuronal cultures, suggesting a pathway for developing new antidepressants .

- Cytotoxicity Assessments : Cytotoxicity tests on human embryonic kidney (HEK-293) cells demonstrated that certain derivatives were non-toxic at therapeutic concentrations, indicating a favorable safety profile for further development .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Anticancer Activity :

Research has indicated that compounds structurally related to N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-(pyridin-2-yl)pyrimidin-1(6H)-yl)acetamide exhibit significant anticancer properties. For instance, derivatives of pyrimidine have been shown to inhibit cancer cell proliferation effectively. The presence of the pyridine moiety enhances the biological activity of these compounds, making them potential candidates for developing new anticancer drugs .

Antimicrobial Properties :

Studies have demonstrated that similar pyrimidine derivatives possess antimicrobial activity against various pathogens. The incorporation of specific functional groups can enhance their effectiveness against bacteria and fungi, indicating a promising avenue for further research into their use as antimicrobial agents .

Material Science Applications

Fluorophores in Imaging :

The optical properties of compounds like this compound make them suitable for use as fluorophores in bioimaging. Their ability to emit light upon excitation allows for applications in cellular imaging and tracking biological processes in real-time. The study of their photophysical properties is essential for optimizing their performance in imaging applications .

Photophysical Studies

Excited-State Dynamics :

Research into the excited-state intramolecular proton transfer (ESIPT) processes of similar compounds has revealed insights into their photophysical behavior. Understanding these dynamics is crucial for developing materials with tailored optical properties for applications in sensors and light-emitting devices .

Case Studies

- Anticancer Research : A study investigating a series of pyrimidine derivatives found that certain modifications led to enhanced cytotoxicity against HeLa and L929 cells. The study highlighted the importance of structural variations in optimizing biological activity .

- Fluorescent Probes : Another research project focused on synthesizing a family of pyrazolo[1,5-a]pyrimidine derivatives as fluorescent probes. These compounds demonstrated effective localization within lipid droplets in cancer cells, showcasing their potential as biomarkers for cancer diagnostics .

Análisis De Reacciones Químicas

Pyrimidinone Ring Reactivity

The 6-oxo group on the pyrimidine ring serves as a key reactive site for nucleophilic and electrophilic interactions.

-

Nucleophilic Substitution : The carbonyl group at position 6 undergoes condensation reactions with amines or hydrazines. For example, hydrazine hydrate reacts to form hydrazone derivatives, as observed in structurally similar pyrimidinones .

-

Electrophilic Aromatic Substitution : The methyl group at position 2 and pyridin-2-yl group at position 4 activate the pyrimidine ring for regioselective halogenation or nitration at position 5 .

Key Reaction Example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Condensation | Hydrazine hydrate, ethanol, reflux | Hydrazone derivative | 72% | |

| Halogenation | NBS, DMF, 60°C | 5-Bromo derivative | 65% |

Acetamide Functional Group Transformations

The acetamide moiety participates in hydrolytic and coupling reactions.

-

Acid/Base Hydrolysis : Under acidic (HCl, H₂O, reflux) or basic (NaOH, EtOH) conditions, the acetamide group hydrolyzes to form carboxylic acid or primary amine derivatives, respectively .

-

Acyl Transfer : The carbonyl group reacts with alcohols or amines in the presence of DCC/DMAP to form esters or secondary amides .

Hydrolysis Data:

| Condition | Product | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 6M HCl, 90°C | 2-(2-Methyl-6-oxopyrimidinyl)acetic acid | 8 hrs | 85% | |

| 2M NaOH, 70°C | 2-(2-Methyl-6-oxopyrimidinyl)ethylamine | 6 hrs | 78% |

Pyridine Ring Functionalization

The pyridin-2-yl substituent directs electrophilic substitution to the meta position relative to the nitrogen atom.

-

Suzuki-Miyaura Coupling : The pyridine ring undergoes palladium-catalyzed cross-coupling with aryl boronic acids, enabling aryl group introduction at position 5 .

-

Coordination Chemistry : The nitrogen lone pair facilitates coordination with transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes .

Coupling Reaction Example:

| Substrate | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromopyridine | Pd(PPh₃)₄, K₂CO₃, DMF | 4-Arylpyridine derivative | 68% |

Methoxyphenyl Group Modifications

The 2,5-dimethoxyphenyl group undergoes demethylation and electrophilic substitution.

-

Demethylation : Treatment with BBr₃ in CH₂Cl₂ at −78°C removes methoxy groups, yielding catechol derivatives .

-

Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at position 4 of the phenyl ring .

Demethylation Data:

| Reagent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|

| BBr₃, CH₂Cl₂ | −78°C | 2,5-Dihydroxyphenyl | 90% |

Multi-Component Reactions (MCRs)

The compound’s structural complexity makes it amenable to MCRs, such as:

Propiedades

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-(2-methyl-6-oxo-4-pyridin-2-ylpyrimidin-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O4/c1-13-22-16(15-6-4-5-9-21-15)11-20(26)24(13)12-19(25)23-17-10-14(27-2)7-8-18(17)28-3/h4-11H,12H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJYHZNCXSYKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=O)N1CC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.